4-(4-Fluorophenyl)-2-methyl-6-{[6-(piperidin-1-YL)hexyl]oxy}pyrimidine
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Overview
Description
4-(4-Fluorophenyl)-2-methyl-6-{[6-(piperidin-1-YL)hexyl]oxy}pyrimidine is a synthetic organic compound that belongs to the class of pyrimidines This compound is characterized by the presence of a fluorophenyl group, a methyl group, and a piperidinylhexyl ether moiety attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-2-methyl-6-{[6-(piperidin-1-YL)hexyl]oxy}pyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable diketone and an amidine derivative under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative and a suitable nucleophile.
Attachment of the Piperidinylhexyl Ether Moiety: The piperidinylhexyl ether moiety can be attached through an etherification reaction involving a piperidine derivative and a hexyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-2-methyl-6-{[6-(piperidin-1-YL)hexyl]oxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
4-(4-Fluorophenyl)-2-methyl-6-{[6-(piperidin-1-YL)hexyl]oxy}pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-2-methyl-6-{[6-(piperidin-1-YL)hexyl]oxy}pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Fluorophenyl)-2-methyl-6-{[6-(piperidin-1-YL)hexyl]oxy}pyridine
- 4-(4-Fluorophenyl)-2-methyl-6-{[6-(piperidin-1-YL)hexyl]oxy}benzene
- 4-(4-Fluorophenyl)-2-methyl-6-{[6-(piperidin-1-YL)hexyl]oxy}quinoline
Uniqueness
4-(4-Fluorophenyl)-2-methyl-6-{[6-(piperidin-1-YL)hexyl]oxy}pyrimidine is unique due to the combination of its fluorophenyl group, piperidinylhexyl ether moiety, and pyrimidine core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
689213-38-5 |
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Molecular Formula |
C22H30FN3O |
Molecular Weight |
371.5 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-2-methyl-6-(6-piperidin-1-ylhexoxy)pyrimidine |
InChI |
InChI=1S/C22H30FN3O/c1-18-24-21(19-9-11-20(23)12-10-19)17-22(25-18)27-16-8-3-2-5-13-26-14-6-4-7-15-26/h9-12,17H,2-8,13-16H2,1H3 |
InChI Key |
PUYGGMIXGXNYFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)OCCCCCCN2CCCCC2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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